![molecular formula C14H13NO2 B11879265 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one CAS No. 104654-88-8](/img/structure/B11879265.png)
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a complex organic compound with a fused ring structure that includes both furan and quinoline moieties
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere . The process involves the formation of a highly electrophilic quinoline type o-quinone methide as an intermediate, which then reacts with the ylide at the carbon atom, followed by intramolecular nucleophilic substitution and cleavage of a pyridine molecule to yield the desired product .
Analyse Chemischer Reaktionen
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its antimalarial properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds such as:
5-Isopropyl-3,3-dimethyl-2-methylene-2,3-dihydrofuran: This compound shares a similar furan ring structure but lacks the quinoline moiety.
3,3-Dimethyl-2-butanol: Although structurally different, this compound is another example of a dimethyl-substituted molecule with distinct chemical properties.
The uniqueness of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one lies in its fused ring system, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs.
Eigenschaften
CAS-Nummer |
104654-88-8 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
QEVCORPXEHSDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


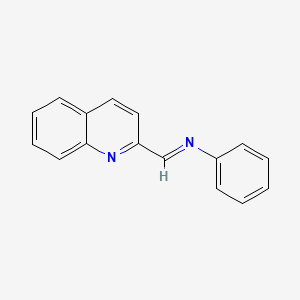
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
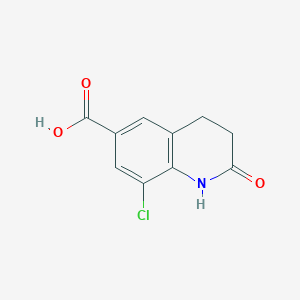
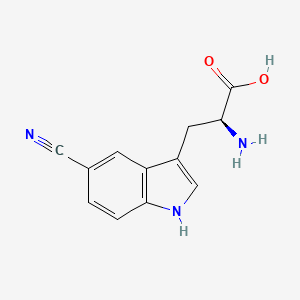
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
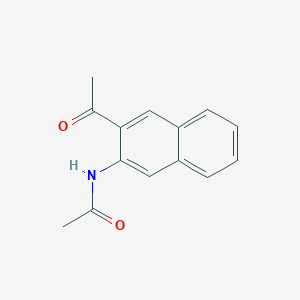
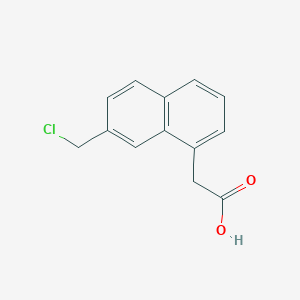
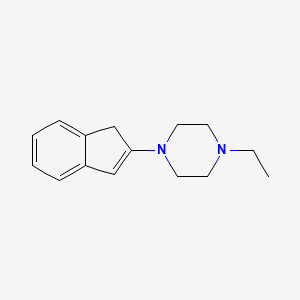

![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)


![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
